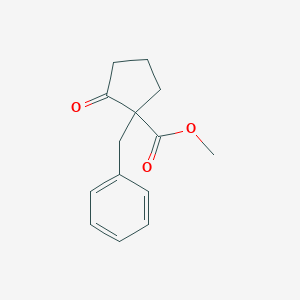

2-Benzyl-2-carbomethoxycyclopentanone

Descripción general

Descripción

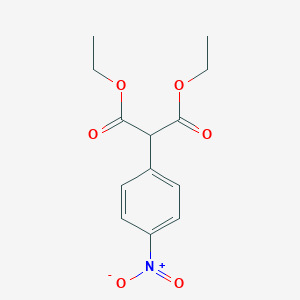

2-Benzyl-2-carbomethoxycyclopentanone is a chemical compound with the molecular formula C14H16O3 . It has a molecular weight of 232.27 g/mol . The IUPAC name for this compound is methyl 1-benzyl-2-oxocyclopentane-1-carboxylate .

Synthesis Analysis

The synthesis of 2-Benzyl-2-carbomethoxycyclopentanone involves several steps. A dry 2-l. three-necked flask is fitted with a Vibromischer stirrer, a reflux condenser, and a 250-ml. dropping funnel with a pressure-equalizing side tube . A nitrogen-inlet tube is connected to the top of the dropping funnel, and an outlet tube is placed on the top of the condenser and connected to a mercury valve . The mixture is heated under reflux for 2.5 hours, at the end of which time the mixture has a pasty consistency . A solution of 106 g. (0.84 mole) of benzyl chloride in 100 ml. of dry benzene is added in one portion, the mixture heated under reflux for 14 hours, and the solution poured into 600 ml. of water .Molecular Structure Analysis

The molecular structure of 2-Benzyl-2-carbomethoxycyclopentanone can be represented by the canonical SMILES notation: COC(=O)C1(CCCC1=O)CC2=CC=CC=C2 . This notation represents the structure of the molecule in terms of the atoms present and the bonds between them .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Benzyl-2-carbomethoxycyclopentanone include a molecular weight of 232.27 g/mol, a computed XLogP3-AA value of 2.3, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . The compound has a topological polar surface area of 43.4 Ų, a heavy atom count of 17, and a complexity of 305 . The exact mass and monoisotopic mass of the compound are both 232.109944368 g/mol .Aplicaciones Científicas De Investigación

Synthesis of Novel Spiro Heterocycles

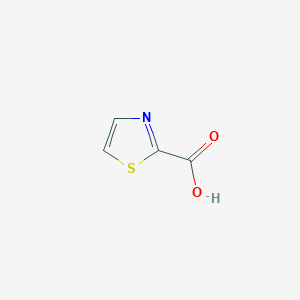

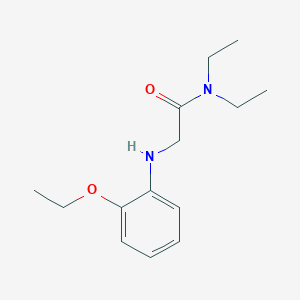

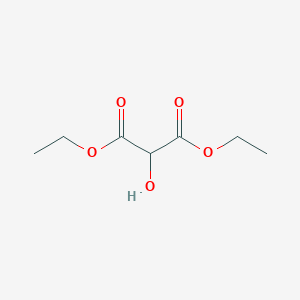

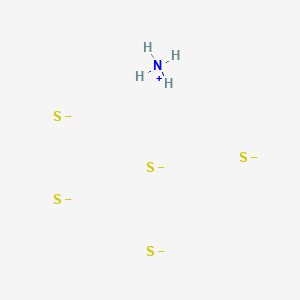

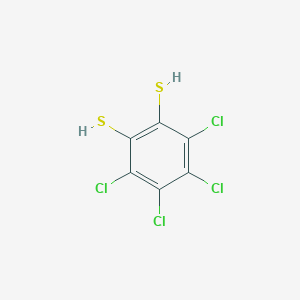

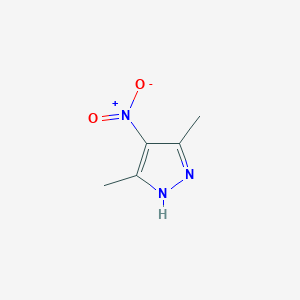

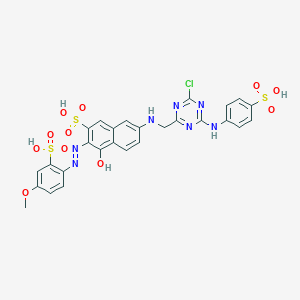

2-Benzyl-2-carbomethoxycyclopentanone has been used in the synthesis of novel spiro heterocycles, which have potential biological applications. These heterocycles include derivatives of 1,3,4-Thiadiazine, Thiazole, and Oxazole, and are synthesized through reactions with various substituted compounds (Dabholkar & Bhusari, 2013).

Anti-obesity and Diabetes Treatment

Research on the constitutive androstane receptor (CAR), a nuclear receptor, suggests that activation by specific agonists like TCPOBOP can prevent obesity and alleviate type 2 diabetes in high fat diet-induced obesity models. This application is not directly related to 2-Benzyl-2-carbomethoxycyclopentanone but explores similar compounds and their therapeutic potential (Gao et al., 2009).

Antitumor Activity

A bis-benzylidenecyclopentanone derivative, BPR0Y007, has been identified as a novel antineoplastic agent with broad-spectrum antitumor activity. It induces apoptosis in human oral epidermoid carcinoma cells through a caspase activation pathway involving upregulation of Fas and p53 (Juang et al., 2004).

Crystal Chemistry of Photodimers

The crystal structure of the photodimer of 2-Benzyl-5-benzylidenecyclopentanone has been investigated. This study contributes to the understanding of crystal chemistry, particularly in the context of photochemical reactions (Honda, 2002).

Catalytic Hydrogenation Studies

The stereoselectivity of catalysts in the hydrogenation of related compounds like 2-Cyclopentylidenecyclopentanol has been studied. Insights from such studies can inform the chemical processing of similar compounds (Mitsui, Senda, & Saito, 1966).

Single-Crystal-to-Single-Crystal Photodimerization

The solid-state photodimerization of 2-Benzyl-5-benzylidenecyclopentanone has been studied as a single-crystal-to-single-crystal process. This research provides valuable information for understanding crystal growth and transformation during chemical reactions (Nakanishi, Jones, & Thomas, 1980).

Monitoring Cooperative Effects in Crystals

Cooperative effects in single crystals of 2-Benzyl-5-benzylidenecyclopentanone were monitored using X-ray diffraction methods. This research contributes to the understanding of how crystals transform under certain conditions (Turowska-Tyrk, 2002).

Propiedades

IUPAC Name |

methyl 1-benzyl-2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-17-13(16)14(9-5-8-12(14)15)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLKXULKCYKDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445757 | |

| Record name | Methyl 1-benzyl-2-oxocyclopentane carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-2-carbomethoxycyclopentanone | |

CAS RN |

10386-81-9 | |

| Record name | Methyl 1-benzyl-2-oxocyclopentane carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.